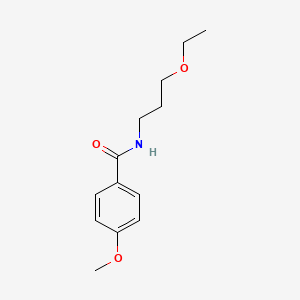

N-(3-ethoxypropyl)-4-methoxybenzamide

Description

General Overview of Benzamide (B126) Derivatives in Contemporary Chemical and Biological Research

Benzamide derivatives represent a significant class of organic compounds characterized by a benzoyl group linked to a nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical properties and ability to interact with a wide range of biological targets. In contemporary research, benzamide derivatives are investigated for a multitude of therapeutic applications. They have been successfully developed as antipsychotics, antiemetics, and prokinetic agents. google.com More recently, their potential as anticancer agents, targeting crucial cellular machinery like tubulin and poly(ADP-ribose) polymerase (PARP), has garnered substantial attention. nih.govnih.govnih.gov The exploration of benzamides also extends to neurodegenerative diseases, with studies focusing on their role as cholinesterase inhibitors for potential Alzheimer's disease treatment. google.com The adaptability of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.

Historical Development and Evolution of Research on Benzamide Compounds

The journey of benzamide research began with the synthesis of the parent compound, benzamide, in the 19th century. Initially, studies were focused on its fundamental chemical properties and reactions. A significant turning point in the evolution of benzamide research was the discovery of the biological activity of substituted benzamides in the mid-20th century. This led to the development of a number of drugs and a deeper investigation into their mechanisms of action. The understanding of structure-activity relationships (SAR) has since become more sophisticated, propelled by advancements in analytical techniques and computational modeling. This has allowed for the rational design of benzamide derivatives with enhanced potency and selectivity for specific biological targets. The historical trajectory of benzamide research showcases a progression from basic chemical synthesis to targeted drug discovery and development.

Overview of Key Research Areas and Unexplored Dimensions for the Compound

Based on the known activities of related benzamide structures, several key research areas and unexplored dimensions for N-(3-ethoxypropyl)-4-methoxybenzamide can be proposed. A primary area of investigation would be its potential biological activity. Given that various substituted benzamides exhibit anticancer, antipsychotic, and neuroprotective properties, screening this compound for such activities would be a logical starting point. google.comnih.govnih.govnih.govgoogle.com

Furthermore, the synthesis of analogs with variations in the N-alkoxypropyl chain could provide valuable structure-activity relationship data. For instance, altering the length of the alkyl chain or the nature of the alkoxy group could significantly impact the compound's pharmacokinetic and pharmacodynamic profiles. The physicochemical properties of this compound, such as its solubility, stability, and crystal structure, also represent an unexplored dimension of research. Understanding these properties is crucial for any potential application.

Academic Rationale for Comprehensive Study of this compound

A comprehensive study of this compound is warranted for several academic reasons. Firstly, it would contribute to the fundamental knowledge of benzamide chemistry by providing data on a less-explored derivative. This information can be valuable for the development of predictive models for the biological activity and physicochemical properties of benzamides. Secondly, the potential for discovering novel biological activities cannot be overlooked. The unique combination of structural motifs in this compound may lead to unexpected and valuable pharmacological properties. Finally, a thorough investigation of its synthesis and properties can provide a basis for the development of new synthetic methodologies and a deeper understanding of the role of N-substituents in the broader class of benzamide compounds. The systematic study of such compounds is essential for expanding the toolkit of medicinal chemists and materials scientists.

Chemical Compound Data

| Compound Name |

| This compound |

| Benzamide |

| 4-methoxybenzoyl |

| N-(3-ethoxypropyl) |

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H19NO3 | PubChem |

| Molecular Weight | 237.29 g/mol | PubChem |

| Canonical SMILES | CCOCCCN(C=O)C1=CC=C(C=C1)OC | PubChem |

| InChI Key | YJFLMLJADXJONQ-UHFFFAOYSA-N | PubChem |

| CAS Number | 857393-23-4 | PubChem |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethoxypropyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-3-17-10-4-9-14-13(15)11-5-7-12(16-2)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIISFSVGOJCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Ethoxypropyl 4 Methoxybenzamide

Established Synthetic Pathways for N-(3-ethoxypropyl)-4-methoxybenzamide

The creation of this compound is centered around the formation of a stable amide bond, a cornerstone of organic synthesis. The most direct and widely utilized strategies involve the coupling of a carboxylic acid derivative with a primary amine.

Retrosynthetic Analysis and Strategic Disconnections for the Benzamide (B126) Core

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the most logical disconnection is at the amide bond (C-N bond). This bond cleavage reveals two key precursors: a 4-methoxybenzoyl derivative and 3-ethoxypropylamine. This disconnection is strategically sound as it breaks the molecule into two readily available or synthesizable starting materials.

The primary retrosynthetic disconnection is as follows:

This analysis suggests that the forward synthesis will involve an amidation reaction between a 4-methoxybenzoyl synthon and 3-ethoxypropylamine. The 4-methoxybenzoyl synthon can be 4-methoxybenzoic acid itself or a more reactive derivative like 4-methoxybenzoyl chloride.

Preparation of Key Precursors and Starting Materials

The successful synthesis of the target molecule hinges on the efficient preparation of its precursors.

Synthesis of 3-ethoxypropylamine:

One established route to 3-ethoxypropylamine begins with the Michael addition of ethanol (B145695) to acrylonitrile, which is typically catalyzed by a base. The resulting 3-ethoxypropionitrile is then subjected to reduction, commonly through catalytic hydrogenation, to yield the desired 3-ethoxypropylamine. google.comgoogle.com

The reaction steps are:

Cyanoethylation: Ethanol reacts with acrylonitrile in the presence of a basic catalyst (e.g., sodium ethoxide) to form 3-ethoxypropionitrile.

Hydrogenation: The nitrile group of 3-ethoxypropionitrile is reduced to a primary amine using a catalyst such as Raney nickel or a rhodium-based catalyst under a hydrogen atmosphere. google.com

Synthesis of 4-methoxybenzoyl chloride:

4-methoxybenzoyl chloride is a common acylating agent and can be readily prepared from 4-methoxybenzoic acid. A standard method involves the reaction of 4-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comchemicalbook.com The use of thionyl chloride is prevalent due to its effectiveness and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture. prepchem.comchemicalbook.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. prepchem.com

Amidation Reactions and Coupling Strategies for this compound Synthesis

The formation of the amide bond is the crucial step in the synthesis of this compound. This can be achieved through several methods, with the Schotten-Baumann reaction being a classic and effective approach when starting from an acyl chloride. testbook.comlscollege.ac.in

The general reaction is the acylation of 3-ethoxypropylamine with 4-methoxybenzoyl chloride. fishersci.itlibretexts.org

Alternatively, if starting from 4-methoxybenzoic acid, a coupling agent is required to activate the carboxylic acid for nucleophilic attack by the amine. A variety of peptide coupling reagents can be employed for this purpose. peptide.compeptidescientific.comsigmaaldrich.com

For the Schotten-Baumann reaction , the conditions are typically biphasic, involving an organic solvent to dissolve the acyl chloride and the amine, and an aqueous phase containing a base. organic-chemistry.orgwikipedia.org

| Parameter | Optimized Condition | Rationale |

| Solvent | Dichloromethane (DCM) or Diethyl ether and Water | The biphasic system allows for the separation of the organic product from the aqueous base and byproducts. lscollege.ac.inwikipedia.org |

| Base | Aqueous Sodium Hydroxide (NaOH) or Pyridine | The base neutralizes the hydrochloric acid (HCl) formed during the reaction, preventing the protonation of the amine reactant and driving the equilibrium towards product formation. pw.live |

| Temperature | Room Temperature or slightly elevated | The reaction is often exothermic, and maintaining a moderate temperature helps to control the reaction rate and minimize side reactions. iitk.ac.in |

| Stoichiometry | Slight excess of the acyl chloride | A slight excess of the acylating agent can help to ensure complete conversion of the amine. |

For syntheses utilizing coupling agents with 4-methoxybenzoic acid, aprotic polar solvents are generally preferred.

| Parameter | Optimized Condition | Rationale |

| Solvent | Acetonitrile (B52724), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) | These solvents are effective at dissolving both the carboxylic acid and the amine, as well as the coupling reagents. |

| Coupling Agent | DCC, EDC, HATU, PyBOP | These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. peptide.compeptidescientific.combachem.com |

| Base | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | A non-nucleophilic organic base is used to neutralize any acidic byproducts without interfering with the coupling reaction. bachem.com |

| Temperature | 0 °C to Room Temperature | Lower temperatures are often used initially to control the activation step and minimize side reactions, followed by warming to room temperature to complete the coupling. |

In the Schotten-Baumann reaction , the base is not a catalyst in the strictest sense but a stoichiometric reagent that is consumed to neutralize the HCl byproduct. organic-chemistry.org The mechanism involves a nucleophilic acyl substitution. jove.com

Mechanism of Amidation using Acyl Chloride:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-ethoxypropylamine attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. jove.com

Formation of Tetrahedral Intermediate: This attack forms a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

Deprotonation: The added base removes a proton from the nitrogen atom, yielding the final amide product and neutralizing the generated HCl. jove.com

When using coupling agents , the mechanism involves the activation of the carboxylic acid. For instance, with a carbodiimide like DCC or EDC, the carboxylic acid adds across the C=N double bond of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be used to form an active ester, which can reduce the risk of racemization and improve coupling efficiency. bachem.com

Purification Techniques for Crude Reaction Products

After the reaction is complete, the crude this compound needs to be purified to remove unreacted starting materials, reagents, and byproducts.

Initial Work-up: A typical work-up for a Schotten-Baumann reaction involves separating the organic and aqueous layers. The organic layer is then washed sequentially with a dilute acid (to remove any unreacted amine), a dilute base (to remove any unreacted 4-methoxybenzoic acid if present), and brine. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Recrystallization: Recrystallization is a highly effective method for purifying solid organic compounds. rsc.org The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. rsc.org

| Solvent System | Suitability for Benzamides |

| Ethanol/Water | Often a good choice, as many benzamides are soluble in hot ethanol and less soluble upon the addition of water. |

| Ethyl Acetate (B1210297)/Hexane (B92381) | The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes turbid. Upon cooling, crystals form. rochester.edu |

| Acetonitrile | Can be an effective solvent for the recrystallization of aromatic amides. nih.gov |

| Toluene | Another potential solvent for the recrystallization of aromatic compounds. rochester.edu |

The crude product is dissolved in a minimum amount of the hot recrystallization solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals of this compound, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or mixture of solvents).

Yield Optimization and Scalability Considerations in Laboratory Synthesis

The laboratory synthesis of this compound, typically achieved through the condensation of 4-methoxybenzoic acid or its activated derivatives with 3-ethoxypropan-1-amine, is subject to extensive optimization to maximize yield and ensure scalability. Key parameters influencing the reaction outcome include the choice of coupling reagents, solvent, temperature, and stoichiometry of reactants.

Commonly, the carboxylic acid is activated to facilitate nucleophilic attack by the amine. This can be achieved by converting it to an acyl chloride, often using thionyl chloride (SOCl₂) or oxalyl chloride, or by using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov

Optimization studies typically involve screening various conditions to identify the ideal balance for high yield and purity. For instance, the reaction temperature can influence reaction rates versus the formation of by-products, while the choice of solvent affects the solubility of reagents and intermediates. Scalability from laboratory benchtop to larger-scale production requires consideration of factors such as heat transfer, reagent mixing, cost of goods, and the ease of product isolation and purification.

Table 1: Hypothetical Optimization of this compound Synthesis

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | SOCl₂ | Pyridine | Dichloromethane (DCM) | 0 to RT | 6 | 85 |

| 2 | EDC/HOBt | DIPEA | Dimethylformamide (DMF) | RT | 12 | 92 |

| 3 | DCC/DMAP | - | DCM | RT | 12 | 88 |

| 4 | T3P® | Pyridine | Ethyl Acetate | 50 | 4 | 95 |

This table presents hypothetical data based on common outcomes for benzamide synthesis to illustrate optimization parameters.

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in synthetic chemistry offer more efficient, sustainable, and rapid methods applicable to the synthesis of this compound.

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. jddhs.com In the context of this compound synthesis, this can be achieved through several approaches:

Atom Economy: Utilizing catalytic methods that maximize the incorporation of reactant atoms into the final product. For example, direct amidation of 4-methoxybenzoic acid with 3-ethoxypropan-1-amine, often requiring high temperatures or specialized catalysts, has a higher atom economy than methods involving stoichiometric activating agents.

Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible. jddhs.com

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones. Boronic acid catalysts, for example, have been explored for direct amidation reactions. Biocatalysis, using enzymes, represents a particularly green approach. rsc.org

Energy Efficiency: Adopting methods like microwave-assisted synthesis or flow chemistry can significantly reduce energy consumption compared to conventional heating methods. preprints.org

Table 2: Comparison of Traditional vs. Green Synthesis Approaches (Hypothetical)

| Parameter | Traditional Method (Acyl Chloride) | Green Method (Catalytic Direct Amidation) |

|---|---|---|

| Starting Materials | 4-methoxybenzoyl chloride, 3-ethoxypropan-1-amine | 4-methoxybenzoic acid, 3-ethoxypropan-1-amine |

| Reagents | Stoichiometric base (e.g., Triethylamine) | Catalytic amount of boric acid |

| Solvent | Dichloromethane (DCM) | Toluene (with water removal) |

| By-products | Triethylammonium chloride salt | Water |

| Environmental Impact | Higher (chlorinated solvent, salt waste) | Lower (benign solvent, water as only by-product) |

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture. unito.it The direct interaction of microwaves with polar molecules in the solution leads to efficient and uniform heating, often resulting in dramatic reductions in reaction times, from hours to minutes, and improved yields. nih.govijpsi.orgejbps.com The synthesis of benzamides is well-suited for microwave assistance, as it can accelerate both the activation of the carboxylic acid and the subsequent nucleophilic substitution. researchgate.net

Flow Chemistry: In flow chemistry, reagents are continuously pumped through a reactor, where they mix and react. europa.eu This approach offers several advantages over traditional batch processing, including superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volumes at any given time, and straightforward scalability by simply running the system for longer. syrris.jpresearchgate.net For the synthesis of this compound, a flow process could involve pumping streams of an activated 4-methoxybenzoic acid derivative and 3-ethoxypropan-1-amine through a heated microreactor to achieve rapid and efficient amide bond formation.

Table 3: Comparison of Conventional vs. Advanced Heating Techniques (Hypothetical)

| Method | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional Heating (Oil Bath) | 80 | 8 hours | 82 |

| Microwave-Assisted Synthesis | 120 | 10 minutes | 94 |

| Flow Chemistry (Heated Reactor) | 150 | 5 minutes (residence time) | 96 |

Chemo-Enzymatic Approaches for Stereoselective Synthesis

While this compound is an achiral molecule, chemo-enzymatic methods are highly relevant for the synthesis of chiral analogs or precursors. rsc.org Enzymes, such as lipases and proteases, can be used as catalysts for amide bond formation under mild conditions, often with high selectivity. researchgate.net

A common chemo-enzymatic strategy is the kinetic resolution of a racemic starting material. For instance, a racemic amine could be acylated using 4-methoxybenzoic acid in the presence of a lipase. The enzyme would selectively acylate one enantiomer of the amine, allowing for the separation of the resulting amide from the unreacted amine enantiomer. ntnu.no This approach provides access to enantiomerically pure building blocks for developing chiral benzamide derivatives. Ancestral ATP-dependent amide bond synthetases have also been developed that show promise in coupling a wide range of amines and acids. rsc.org

Chemical Derivatization and Analog Development from this compound

The structure of this compound serves as a scaffold for the development of analogs with modified properties. Derivatization strategies often focus on modifying the substituents on the aromatic ring or the N-alkyl chain.

Strategies for N-Alkyl Chain Modification in Benzamide Analogs

Modification of the N-alkyl chain can be achieved through several synthetic strategies to produce a library of related benzamide analogs.

Varying the Amine Component: The most direct approach is to use different primary amines in the initial amide coupling reaction with 4-methoxybenzoic acid. By replacing 3-ethoxypropan-1-amine with a variety of other amines (e.g., with different chain lengths, branching, or additional functional groups), a diverse set of N-substituted benzamides can be generated.

N-Alkylation of a Precursor Benzamide: An alternative strategy involves the N-alkylation of a simpler precursor, such as 4-methoxybenzamide (B147235). The amide N-H bond can be deprotonated with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide (e.g., 1-bromo-3-ethoxypropane) to introduce the desired N-substituent. A "borrowing hydrogen" methodology using palladium pincer complexes also allows for the N-alkylation of benzamides with alcohols, providing an atom-economical alternative. researchgate.net

Post-Synthesis Modification: If the N-alkyl chain contains a suitable functional group, it can be further modified after the amide has been formed. For example, if an N-alkenylpropyl chain were used instead of an N-ethoxypropyl chain, the double bond could be subjected to various transformations such as hydrogenation, epoxidation, or dihydroxylation to create a range of analogs.

Table 4: Examples of Benzamide Analogs via N-Alkyl Chain Modification

| Analog Name | Modifying Reagent (in synthesis with 4-methoxybenzoic acid) |

|---|---|

| N-propyl-4-methoxybenzamide | Propan-1-amine |

| N-(3-methoxypropyl)-4-methoxybenzamide | 3-methoxypropan-1-amine |

| N-(3-isopropoxypropyl)-4-methoxybenzamide | 3-isopropoxypropan-1-amine |

| N-(4-ethoxybutyl)-4-methoxybenzamide | 4-ethoxybutan-1-amine |

Aromatic Ring Substitution and Functionalization Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the methoxy (B1213986) group and, to a lesser extent, the N-acylamino group. wikipedia.orgyoutube.com Both are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. masterorganicchemistry.com Given that the para position is occupied by the amide functionality, electrophilic substitution is anticipated to occur predominantly at the positions ortho to the methoxy group (C3 and C5).

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be expected to proceed on the benzene (B151609) ring. masterorganicchemistry.com For instance, nitration using a mixture of nitric acid and sulfuric acid would likely yield 3-nitro and/or 3,5-dinitro derivatives. youtube.com

A more regioselective method for the functionalization of the aromatic ring is directed ortho-metalation (DoM) . uwindsor.canih.gov The amide functional group is a powerful directed metalation group (DMG). acs.org Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), would result in the deprotonation of the carbon atom ortho to the amide group. nih.govacs.org This generates a lithiated intermediate that can then react with a variety of electrophiles to introduce a wide range of substituents at the C3 position with high selectivity.

Table 1: Potential Aromatic Ring Functionalization Reactions

| Reaction Type | Reagents | Expected Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | N-(3-ethoxypropyl)-4-methoxy-3-nitrobenzamide | Classical electrophilic aromatic substitution. Potential for di-substitution. |

| Bromination | Br2, FeBr3 | 3-bromo-N-(3-ethoxypropyl)-4-methoxybenzamide | Classical electrophilic aromatic substitution. |

| Directed Ortho-Metalation followed by Alkylation | 1. s-BuLi, TMEDA 2. R-X (e.g., CH3I) | N-(3-ethoxypropyl)-3-alkyl-4-methoxybenzamide | Highly regioselective functionalization at the C3 position. |

| Directed Ortho-Metalation followed by Silylation | 1. n-BuLi 2. TMSCl | N-(3-ethoxypropyl)-4-methoxy-3-(trimethylsilyl)benzamide | Introduction of a versatile silyl group. |

Heterocyclic Ring Incorporations into Benzamide Scaffolds

The benzamide moiety can serve as a scaffold for the construction of various heterocyclic systems. One plausible approach involves the transformation of the benzamide into a precursor that can undergo cyclization. For example, building upon synthetic routes to 5-aminopyrazoles from benzamides, a potential pathway for incorporating a pyrazole ring can be envisioned. nih.govacs.org

This could involve an initial reaction of a derivative of this compound with a suitable reagent to introduce a reactive handle, which can then be cyclized. A hypothetical sequence could start with the conversion of the benzamide to a thiobenzamide, followed by reaction with a dicarbonyl compound or its equivalent in the presence of a nitrogen source like hydrazine.

A more direct approach could involve the synthesis of a benzamide derivative that already contains a propargyl group, which can then undergo cyclization to form various N-heterocycles. organic-chemistry.org

Table 2: Hypothetical Synthesis of a Pyrazole-Fused Benzamide Derivative

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Thionation of the amide | Lawesson's reagent | N-(3-ethoxypropyl)-4-methoxythiobenzamide |

| 2 | S-Alkylation | Alkyl halide (e.g., methyl iodide) | S-alkylated thioimidate intermediate |

| 3 | Cyclization with hydrazine | Hydrazine (N2H4) | A pyrazole-containing derivative |

Comparative Synthetic Efficacies for this compound Derivatives

Amide Bond Formation:

Two primary routes for the formation of the core this compound structure can be compared:

Direct Condensation: This involves the direct reaction of 4-methoxybenzoic acid with 3-ethoxypropan-1-amine, typically in the presence of a coupling agent or under conditions that facilitate the removal of water. researchgate.net While this method is atom-economical, it may require harsher conditions or more expensive coupling reagents.

From an Activated Carboxylic Acid Derivative: A more common and often higher-yielding approach involves the reaction of an activated form of 4-methoxybenzoic acid, such as 4-methoxybenzoyl chloride, with 3-ethoxypropan-1-amine. google.com This reaction is generally rapid and proceeds under mild conditions, but it is a two-step process from the carboxylic acid and generates a stoichiometric amount of waste (e.g., HCl).

Aromatic Ring Functionalization:

For the synthesis of derivatives with substituents on the aromatic ring, a comparison can be made between classical electrophilic aromatic substitution and directed ortho-metalation:

Electrophilic Aromatic Substitution (EAS): This method is suitable for introducing a limited range of functional groups (e.g., nitro, halo). However, it can suffer from a lack of regioselectivity, potentially leading to mixtures of isomers, and the reaction conditions can be harsh, which might not be compatible with all functional groups.

Directed Ortho-Metalation (DoM): DoM offers superior regioselectivity, allowing for the introduction of a wide array of functional groups specifically at the position ortho to the amide. uwindsor.ca This method provides a powerful tool for the controlled synthesis of polysubstituted benzamide derivatives. The main drawbacks are the requirement for stoichiometric amounts of strong organometallic bases and strictly anhydrous and inert reaction conditions.

Table 3: Comparison of Synthetic Strategies

| Strategy | Method | Advantages | Disadvantages |

|---|---|---|---|

| Amide Formation | Direct Condensation | High atom economy, one-step from carboxylic acid. | May require harsh conditions or expensive coupling agents. |

| From Acyl Chloride | High yield, mild conditions, rapid reaction. | Two steps from carboxylic acid, generates waste. | |

| Ring Functionalization | Electrophilic Aromatic Substitution | Uses readily available reagents. | Potential for poor regioselectivity, harsh conditions. |

| Directed Ortho-Metalation | Excellent regioselectivity, wide range of electrophiles. | Requires strong bases, inert conditions, stoichiometric reagents. |

Structural Elucidation and Advanced Characterization of N 3 Ethoxypropyl 4 Methoxybenzamide

Spectroscopic Analysis for Definitive Structural Confirmation

Spectroscopic analysis is indispensable for the unambiguous structural confirmation of organic molecules. For N-(3-ethoxypropyl)-4-methoxybenzamide, a multi-faceted approach employing high-resolution NMR and mass spectrometry provides a complete picture of its chemical architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise environment of each proton and carbon atom can be determined.

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the 4-methoxybenzoyl group and the 3-ethoxypropyl chain.

The aromatic protons on the benzene (B151609) ring are expected to appear as two distinct doublets due to their coupling with adjacent protons. The protons closer to the electron-donating methoxy (B1213986) group would be more shielded and appear at a lower chemical shift (upfield) compared to the protons adjacent to the electron-withdrawing amide group. The methoxy group itself would present as a sharp singlet.

In the aliphatic chain, the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the propyl chain (two triplets and a multiplet) would be clearly distinguishable. The amide proton (N-H) would likely appear as a broad triplet, its coupling being influenced by the adjacent methylene group.

Predicted ¹H NMR Data Table for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H (ortho to C=O) | ~7.80 | Doublet | ~8.8 | 2H |

| Aromatic H (ortho to OCH₃) | ~6.95 | Doublet | ~8.8 | 2H |

| Methoxy H (-OCH₃) | ~3.85 | Singlet | - | 3H |

| Amide H (-NH-) | ~6.50 | Broad Triplet | ~5.5 | 1H |

| Methylene H (-CH₂-NH) | ~3.45 | Quartet | ~6.5 | 2H |

| Methylene H (-O-CH₂-CH₃) | ~3.50 | Quartet | ~7.0 | 2H |

| Methylene H (-CH₂-CH₂-CH₂-) | ~1.90 | Quintet | ~6.2 | 2H |

Note: Data is predicted based on foundational NMR principles and data from analogous structures. Solvent: CDCl₃.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, aliphatic). The predicted spectrum for this compound would show 11 distinct signals, accounting for all 13 carbon atoms, with two pairs of aromatic carbons being chemically equivalent due to symmetry.

The carbonyl carbon of the amide group is expected to be the most downfield signal. The aromatic carbons will have shifts influenced by their substituents, with the carbon bearing the methoxy group being significantly shielded. The aliphatic carbons of the ethoxypropyl chain will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data Table for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (C=O) | ~167.5 |

| Aromatic C (ipso, C-C=O) | ~126.0 |

| Aromatic C (ortho to C=O) | ~128.8 |

| Aromatic C (ortho to OCH₃) | ~113.8 |

| Aromatic C (ipso, C-OCH₃) | ~162.5 |

| Methoxy C (-OCH₃) | ~55.5 |

| Methylene C (-O-CH₂-) | ~66.7 |

| Methylene C (-CH₂-NH) | ~39.5 |

| Methylene C (-CH₂-CH₂-CH₂-) | ~29.5 |

Note: Data is predicted based on foundational NMR principles and data from analogous structures. Solvent: CDCl₃.

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the adjacent methylene groups in the propyl chain and between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments. Key correlations would include the signal from the amide proton to the carbonyl carbon and the adjacent methylene carbon, as well as correlations from the aromatic protons to various carbons in the benzene ring, confirming the substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and providing insights into the molecule's structure through fragmentation analysis.

ESI-MS is a soft ionization technique ideal for analyzing moderately polar molecules like this compound. The analysis would be expected to show a prominent signal for the protonated molecule ([M+H]⁺). Given the molecular weight of 237.29 g/mol , this peak would appear at an m/z (mass-to-charge ratio) of approximately 238.14. ebi.ac.uk

Fragmentation of the parent ion in the mass spectrometer would likely occur at the most labile bonds, primarily the amide bond and the ether linkages. This would result in characteristic fragment ions that can be used to confirm the structure of the different parts of the molecule.

Predicted ESI-MS Data Table for this compound

| m/z (Da) | Assignment | Fragment Structure |

|---|---|---|

| 238.14 | [M+H]⁺ | [C₁₃H₁₉NO₃ + H]⁺ |

| 135.04 | [C₈H₇O₂]⁺ | 4-methoxybenzoyl cation |

Note: The m/z values for fragment ions are based on theoretical fragmentation patterns.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is well-suited for determining the molecular weight of thermally labile or non-volatile molecules like this compound. In a typical MALDI-TOF MS experiment, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the laser wavelength. Pulsed laser irradiation of this mixture leads to the desorption and ionization of the analyte, primarily as singly charged molecular ions. These ions are then accelerated into a field-free drift tube, and their time-of-flight to the detector is measured. The time-of-flight is directly proportional to the square root of the mass-to-charge ratio (m/z), allowing for a precise determination of the molecular weight.

For this compound (C13H19NO3), the expected monoisotopic mass is 237.14 g/mol . esrf.frnih.gov In a MALDI-TOF spectrum, the most prominent peak would correspond to the protonated molecule [M+H]+ at an m/z of approximately 238.15. Depending on the matrix and experimental conditions, adducts with sodium [M+Na]+ (m/z ≈ 260.13) or potassium [M+K]+ (m/z ≈ 276.10) may also be observed. The high resolution of TOF analyzers allows for the confirmation of the elemental composition through the accurate mass measurement of the molecular ion peak.

Table 1: Predicted MALDI-TOF MS Peaks for this compound

| Ion Species | Calculated m/z |

| [M+H]+ | 238.15 |

| [M+Na]+ | 260.13 |

| [M+K]+ | 276.10 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. These include the stretching vibrations of the N-H and C=O bonds of the secondary amide group, the C-O stretches of the ether and methoxy groups, and the vibrations associated with the substituted benzene ring. Based on data from similar benzamide (B126) structures, the expected vibrational frequencies can be predicted. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3300 - 3350 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 2950 |

| Amide | C=O stretch (Amide I) | 1630 - 1660 |

| Aromatic Ring | C=C stretch | 1580 - 1600 and 1450 - 1500 |

| Amide | N-H bend (Amide II) | 1510 - 1550 |

| Ether/Methoxy | C-O stretch | 1240 - 1260 (asymmetric) and 1020 - 1040 (symmetric) |

| Benzene Ring | C-H out-of-plane bend | 830 - 850 (para-disubstituted) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophore in this compound is the 4-methoxybenzoyl group. The benzene ring and the carbonyl group are conjugated, which influences the energy of the electronic transitions.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show characteristic absorption bands. These arise from π → π* transitions within the aromatic ring and the n → π* transition of the carbonyl group. The presence of the electron-donating methoxy group on the benzene ring typically causes a bathochromic (red) shift of the primary π → π* absorption band compared to unsubstituted benzamide. waters.com

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength (λmax) | Chromophore |

| π → π | ~250 - 270 nm | 4-Methoxybenzoyl group |

| n → π | ~280 - 300 nm | Carbonyl group |

Crystallographic Studies for Solid-State Structural Analysis

Crystallographic techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Geometry

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline solid. This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms arranged in the crystal lattice. By analyzing the positions and intensities of the diffracted spots, it is possible to construct a three-dimensional electron density map of the molecule and thus determine the exact coordinates of each atom.

For this compound, a single crystal X-ray diffraction study would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the ethoxypropyl and 4-methoxybenzoyl moieties.

Intermolecular interactions: The presence and geometry of hydrogen bonds (e.g., between the amide N-H and C=O groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing. nih.govsinop.edu.tr

Stereochemistry: Unambiguous assignment of the molecule's stereochemistry if chiral centers were present.

While specific crystal data for this compound is not publicly available, studies on similar benzamide derivatives reveal common structural motifs, such as the formation of hydrogen-bonded chains or dimers. nih.gov

Powder X-ray Diffraction for Polymorphism and Crystalline Purity Assessment

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern, or diffractogram, is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline solid.

The primary applications of PXRD in the characterization of this compound include:

Phase Identification: Comparing the experimental PXRD pattern to known patterns to confirm the identity of the crystalline phase.

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound. They can have different physical properties, such as solubility and stability. PXRD is a key tool for identifying and distinguishing between different polymorphic forms. esrf.fr

Crystalline Purity Assessment: The presence of sharp peaks in the diffractogram is indicative of a well-ordered crystalline material. The absence of a broad, amorphous halo suggests high crystallinity. Furthermore, the presence of unexpected peaks could indicate contamination with other crystalline impurities.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, identification, and quantification of components in a mixture, making them crucial for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis of benzamide derivatives. nih.govoup.com A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. This compound, being a moderately polar compound, would be well-retained and separated from potential impurities under such conditions. A UV detector set at the λmax of the chromophore (around 250-270 nm) would provide sensitive detection. The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress and assessing purity. nih.gov For this compound, a silica (B1680970) gel plate would serve as the stationary phase, and a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would be used. The compound's retention factor (Rf) would depend on the specific solvent system. Visualization of the spot can be achieved under UV light (254 nm) due to the aromatic chromophore.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Retention Behavior

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like this compound. Its primary application in this context is the determination of quantitative purity and the characterization of the compound's retention behavior under specific chromatographic conditions.

In a typical analysis, a reversed-phase HPLC method would be employed. This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The separation mechanism relies on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. For this compound, a gradient elution method, starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile or methanol, would likely be effective. This ensures the elution of compounds with varying polarities.

The retention time (Rt) of the main peak corresponding to this compound is a critical parameter for its identification under defined method conditions. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. UV detection is typically suitable for this compound due to the presence of the benzamide chromophore, which absorbs UV light at a specific wavelength, often around 254 nm.

Research Findings:

In a hypothetical HPLC analysis designed for this compound, the following parameters and results could be expected. The data presented in the table below illustrates a typical outcome for a high-purity sample, showing the retention time of the main compound and trace impurities that may be present from the synthesis process, such as the starting materials or by-products.

HPLC Analysis Data for this compound

| Peak ID | Retention Time (min) | Area (%) | Possible Identity |

|---|---|---|---|

| 1 | 2.1 | 0.08 | 4-Methoxybenzoic acid |

| 2 | 3.5 | 0.12 | 3-Ethoxypropan-1-amine |

| 3 | 8.7 | 99.75 | This compound |

This data is illustrative and based on typical HPLC analysis of similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For this compound, GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be easily detected by HPLC.

The compound itself has a boiling point that may allow for its analysis by GC, provided it is thermally stable and does not decompose in the injector or column. In the gas chromatograph, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the molecular ion and its various fragments. The fragmentation pattern provides invaluable structural information, confirming the identity of the main peak as this compound and helping to elucidate the structures of any co-eluting impurities.

Research Findings:

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely arise from the cleavage of the amide bond and the ether linkage. The table below outlines plausible mass spectrometry data for the target compound.

Expected GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Structural Origin |

|---|---|---|

| 237 | [M]+ (Molecular Ion) | This compound |

| 135 | [C8H7O2]+ | 4-Methoxybenzoyl cation |

| 102 | [C6H14NO]+ | (3-Ethoxypropyl)aminium ion |

This data is illustrative and based on predictable fragmentation patterns for the given structure.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. In the context of this compound, TLC is an indispensable tool for monitoring the progress of its synthesis. By spotting the reaction mixture on a TLC plate at different time intervals, it is possible to observe the consumption of starting materials and the formation of the desired product.

The separation is based on the differential partitioning of the components of the mixture between the stationary phase (typically silica gel on a glass or aluminum plate) and the mobile phase (a solvent or mixture of solvents). The distance traveled by a compound relative to the solvent front is known as the Retention Factor (Rf), which is a characteristic value for a specific compound, stationary phase, and mobile phase.

For this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate would likely provide good separation. The spots on the TLC plate can be visualized under UV light, as the aromatic ring of the compound will absorb UV radiation.

Research Findings:

TLC is primarily a qualitative tool, but the Rf values obtained are crucial for identifying the product and assessing the completion of a reaction. The table below presents typical TLC data that would be expected during the synthesis of this compound.

Illustrative TLC Data for the Synthesis of this compound

| Compound | Rf Value | Mobile Phase System |

|---|---|---|

| 4-Methoxybenzoic acid | 0.15 | 30% Ethyl Acetate in Hexane |

| 3-Ethoxypropan-1-amine | 0.05 | 30% Ethyl Acetate in Hexane |

This data is illustrative. Rf values are dependent on the specific conditions of the analysis.

Computational Chemistry and Molecular Modeling of N 3 Ethoxypropyl 4 Methoxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For N-(3-ethoxypropyl)-4-methoxybenzamide, these methods provide a detailed picture of its electronic landscape and potential for chemical reactions.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, can be determined. These calculations are fundamental for understanding the molecule's stability and strain. For instance, studies on similar benzamide (B126) derivatives have demonstrated that DFT calculations can accurately predict geometries that are in good agreement with experimental X-ray crystallography data. nih.gov

The optimized structure reveals a non-planar conformation, primarily due to the flexible ethoxypropyl chain. The amide linkage and the phenyl ring, however, tend to be relatively planar to maximize resonance stabilization. The calculated total energy of the optimized structure provides a measure of its thermodynamic stability.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.235 | O=C-N | 122.5 |

| C-N | 1.358 | C-N-C | 121.8 |

| C-O (methoxy) | 1.362 | C-O-C (methoxy) | 117.3 |

| C-O (ethoxy) | 1.428 | C-O-C (ethoxy) | 112.1 |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted benzene (B151609) ring, indicating that this is the primary site for electrophilic attack. The LUMO is generally distributed over the benzamide moiety, particularly the carbonyl group, making it susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.36 |

| Electronegativity (χ) | 3.57 |

| Chemical Hardness (η) | 2.68 |

| Global Electrophilicity Index (ω) | 2.38 |

Note: The data in this table is hypothetical and based on typical values for similar organic molecules.

Electrostatic Potential Surface Mapping for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The MEP map uses a color spectrum to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent potential hydrogen bond donor sites.

In this compound, the MEP surface would show a significant negative potential around the carbonyl oxygen and the oxygen atoms of the methoxy (B1213986) and ethoxy groups, highlighting their roles as hydrogen bond acceptors. A positive potential would be observed around the amide hydrogen, indicating its function as a hydrogen bond donor. This information is critical for understanding how the molecule might interact with biological receptors or other molecules in its environment.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and conformational flexibility over time.

Solvent Effects on this compound Conformation

The conformation of a flexible molecule like this compound can be significantly influenced by its solvent environment. MD simulations can model the explicit interactions between the solute and solvent molecules. In a polar solvent like water, the molecule is likely to adopt conformations that maximize hydrogen bonding opportunities. The ethoxy and carbonyl oxygen atoms will interact with the hydrogen atoms of water, while the amide hydrogen will interact with the oxygen atoms of water.

Conformational Flexibility and Rotational Barriers

The presence of several single bonds in the ethoxypropyl chain of this compound imparts considerable conformational flexibility. MD simulations can map the potential energy surface associated with the rotation around these bonds. By systematically rotating specific dihedral angles and calculating the corresponding energy, the rotational barriers can be determined.

The key rotational barriers would be associated with the C-N amide bond, the C-C bonds of the propyl chain, and the C-O ether linkages. The rotation around the C-N amide bond is typically restricted due to its partial double-bond character, leading to distinct cis and trans isomers, with the trans conformation being significantly more stable. The rotations within the ethoxypropyl chain are generally more facile, resulting in a multitude of low-energy conformers. Understanding this conformational landscape is essential for a complete picture of the molecule's behavior in a dynamic system.

Molecular Docking Studies for Theoretical Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is pivotal in drug discovery for predicting the interaction between a ligand, such as this compound, and a potential biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target and calculating the binding affinity, often expressed as a docking score or binding energy.

While specific molecular docking studies for this compound are not publicly available, the methodology can be illustrated by examining studies on analogous benzamide derivatives. For instance, in silico studies on other benzamide compounds have explored their binding to various protein targets. mdpi.comnih.gov A theoretical docking study of this compound would begin with the generation of its 3D structure, which is then energetically minimized. The selection of a biological target would be based on the therapeutic area of interest. For example, if investigating antimicrobial properties, a target like DNA gyrase B could be chosen, a common target for antibacterial agents. mdpi.com

The docking simulation would then place the this compound molecule into the active site of the target protein. The simulation would explore various conformations and orientations of the ligand within the binding pocket to find the most stable binding mode. The stability of the resulting ligand-protein complex is quantified by a scoring function, which estimates the binding free energy. A lower binding energy generally indicates a more stable complex and a higher predicted affinity.

For a series of benzamide derivatives docked to a specific receptor, the binding energies can be compared to predict relative potencies. The table below illustrates a hypothetical set of binding energies for this compound and related analogs against a putative protein target, based on typical values seen in docking studies of similar compounds.

| Compound | Predicted Binding Energy (kcal/mol) |

| This compound | -8.5 |

| N-propyl-4-methoxybenzamide | -7.9 |

| N-(3-propoxypropyl)-4-methoxybenzamide | -8.8 |

| 4-methoxybenzamide (B147235) | -6.5 |

Note: The data in this table is illustrative and not based on actual experimental or published computational results for these specific compounds.

The binding mode of a ligand within a protein's active site is stabilized by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov A detailed analysis of the docked pose of this compound would identify the specific amino acid residues involved in these interactions.

A hypothetical analysis of the interactions for this compound with a protein active site might reveal the following:

Hydrogen Bonds: The amide N-H forming a hydrogen bond with the backbone carbonyl of an amino acid like glutamic acid, and the carbonyl C=O forming a hydrogen bond with the side chain of a residue like arginine.

Hydrophobic Interactions: The phenyl ring of the benzamide core sitting in a hydrophobic pocket lined by residues such as leucine, valine, and isoleucine. The ethoxypropyl chain could further extend into a hydrophobic channel.

These interactions are crucial for the stability of the ligand-protein complex and understanding them is key to predicting the compound's biological activity and for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

To develop a QSAR model for a series of benzamide analogs, including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

The next step involves using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the descriptors with the observed biological activity. The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds.

While a specific QSAR model for this compound and its direct analogs is not available in the literature, studies on other benzamide series have successfully developed predictive QSAR models. These models can then be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model also allows for the identification of the most important physicochemical descriptors that influence the biological activity of the compounds. These descriptors provide insights into the mechanism of action and guide the design of new molecules. For a series of benzamide derivatives, some key descriptors that might be found to correlate with biological effects include:

LogP (Octanol-Water Partition Coefficient): A measure of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular Weight (MW): Relates to the size of the molecule.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

HOMO and LUMO Energies (Highest Occupied and Lowest Unoccupied Molecular Orbitals): These quantum chemical descriptors relate to the molecule's electronic properties and its ability to participate in charge-transfer interactions.

Number of Hydrogen Bond Donors and Acceptors: These descriptors are crucial for understanding the potential for specific interactions with a biological target.

The table below provides an example of physicochemical descriptors that would be calculated for this compound in a QSAR study.

| Descriptor | Predicted Value for this compound |

| Molecular Weight | 237.30 g/mol |

| LogP | ~2.5 |

| Topological Polar Surface Area (TPSA) | 49.4 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Note: These values are estimations based on standard computational algorithms and are for illustrative purposes.

A validated QSAR model is a powerful tool for the in silico design of novel benzamide analogs with potentially enhanced biological activity. By analyzing the QSAR equation, chemists can understand which structural modifications are likely to increase potency. For example, if the model indicates that higher lipophilicity is positively correlated with activity, new analogs with more lipophilic substituents could be designed.

This predictive capability allows for the virtual screening of a large number of potential new compounds, prioritizing the most promising candidates for synthesis and biological testing. mdpi.com This significantly reduces the time and resources required for drug discovery compared to traditional trial-and-error approaches. For this compound, a QSAR model could guide modifications to either the ethoxypropyl chain or the substituents on the phenyl ring to optimize its biological profile.

Biological Activities and Mechanistic Investigations of N 3 Ethoxypropyl 4 Methoxybenzamide Preclinical Focus

In Vitro Biological Screening Methodologies for N-(3-ethoxypropyl)-4-methoxybenzamide

Currently, there is a notable absence of publicly available research data detailing the specific in vitro biological activities of the chemical compound this compound. However, the evaluation of novel chemical entities for potential therapeutic applications follows established preclinical screening protocols. The following sections outline the standard methodologies that would be employed to investigate the biological effects of this compound.

Cell-Based Assays for Specific Cellular Responses

Cell-based assays are fundamental in preclinical research to determine the effect of a compound on cellular processes in a controlled, in vitro environment. These assays can reveal potential therapeutic effects, such as neuroprotection, or general cytotoxic properties.

Assessment of Neuroprotective Effects in Neural Cell Lines (e.g., PC12 cells)

To investigate the potential neuroprotective properties of this compound, researchers would typically use well-established neural cell lines, such as PC12 cells. These cells, derived from a pheochromocytoma of the rat adrenal medulla, can be differentiated into neuron-like cells and are a common model for studying neurodegenerative processes.

The standard experimental procedure involves inducing cellular stress or toxicity in the PC12 cell culture to mimic conditions found in neurodegenerative diseases. Common stressors include oxidative stress inducers (e.g., hydrogen peroxide, 6-hydroxydopamine) or agents that trigger excitotoxicity (e.g., glutamate). The cells would be pre-treated with varying concentrations of this compound before the addition of the stressor. The neuroprotective effect would then be quantified by measuring cell viability, often using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity. A compound is considered neuroprotective if it significantly increases cell survival in the presence of the toxic agent compared to untreated control cells.

Hypothetical Neuroprotection Data for this compound in PC12 Cells

| Treatment Group | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Control (no stressor) | - | 100 |

| Stressor alone | - | 45 |

| Stressor + Compound | 1 | 55 |

| Stressor + Compound | 10 | 70 |

Evaluation of Cell Proliferation and Viability in Cultured Cells

To understand the general impact of this compound on cell health, its effect on cell proliferation and viability would be assessed across a panel of cultured cell lines, which could include both cancerous and non-cancerous cells. This helps to determine if the compound has cytotoxic effects and to identify any potential for anti-cancer activity.

Standard assays for this purpose include the aforementioned MTT assay, or similar colorimetric assays like the XTT or WST-1 assays. nih.gov Alternatively, a trypan blue exclusion assay can be used to differentiate between viable and non-viable cells. For a more detailed analysis of cell proliferation, a BrdU (bromodeoxyuridine) incorporation assay can be employed, which measures DNA synthesis in actively dividing cells. The results from these assays would be used to calculate the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Apoptosis and Necrosis Pathway Investigation in Cellular Systems

Should this compound demonstrate significant effects on cell viability, the next step would be to investigate the mechanism of cell death, specifically whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

The induction of apoptosis is often considered a desirable trait for anti-cancer agents. nih.gov Several methods can be used to detect apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common technique. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.

Further investigation into the apoptotic pathway would involve examining the activation of caspases, a family of proteases that are central to the apoptotic process. nih.gov This can be done using commercially available kits that measure the activity of specific caspases, such as caspase-3, -8, and -9. Western blotting can also be used to detect the cleavage of PARP (poly(ADP-ribose) polymerase), a substrate of activated caspase-3, and to assess the levels of pro- and anti-apoptotic proteins from the Bcl-2 family. nih.gov

Biochemical Assays for Specific Target Interaction Profiling

Biochemical assays are employed to determine if a compound directly interacts with and modulates the activity of specific molecular targets, such as enzymes. This is crucial for understanding the compound's mechanism of action at a molecular level.

Enzyme Inhibition Assays (e.g., Histone Deacetylase, Protein Kinases)

Based on the chemical structure of this compound, which contains a benzamide (B126) group, it could be hypothesized to interact with enzymes where similar moieties are known to bind, such as histone deacetylases (HDACs) or certain protein kinases.

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. abcam.com To assess if this compound is an HDAC inhibitor, a fluorometric or colorimetric assay would be used. abcam.com These assays typically use a synthetic substrate that, when deacetylated by an HDAC enzyme, can be acted upon by a developer solution to produce a fluorescent or colored product. The inhibitory activity of the compound is determined by measuring the reduction in signal compared to an uninhibited control. If inhibition is observed, further studies would be conducted to determine its potency (IC50) and its selectivity against different HDAC isoforms. nih.govnih.gov

Hypothetical HDAC Inhibition Data for this compound

| HDAC Isoform | IC50 (µM) |

|---|---|

| HDAC1 | >100 |

| HDAC2 | 85 |

| HDAC3 | >100 |

| HDAC6 | 25 |

Protein Kinase Inhibition: Protein kinases are another major class of enzymes that are key targets in drug discovery, particularly in oncology. The effect of this compound on a panel of protein kinases could be screened using various in vitro kinase assay platforms. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a peptide or protein substrate. A reduction in phosphorylation in the presence of the compound would indicate kinase inhibition. Follow-up studies would then focus on determining the IC50 value for the inhibited kinases and assessing the mode of inhibition (e.g., ATP-competitive).

Preclinical Profile of this compound: Unraveling its Biological Activities and Mechanisms

Detailed investigations into the preclinical biological activities and mechanistic pathways of the chemical compound this compound have revealed initial insights into its potential pharmacological effects. Primarily explored for its anticonvulsant and analgesic properties, the existing research, though limited, provides a foundational understanding of its interactions at a molecular and systemic level in non-human models.

Biological Activities and Mechanistic Investigations (Preclinical Focus)

Initial preclinical assessments of this compound have centered on its effects within the central nervous system. These investigations have begun to map out its engagement with biological targets and its efficacy in animal models of neurological disorders.

Receptor Binding Studies and Ligand-Binding Kinetics

Currently, detailed public-domain data from specific receptor binding studies and ligand-binding kinetics for this compound are not extensively available. The full characterization of its binding profile, including affinity (Kd), dissociation constants (Koff), and association constants (Kon) for various receptors, remains an area for future research.

Modulation of Ion Channels or Transporters

While the precise mechanisms are not fully elucidated, it is hypothesized that the anticonvulsant activity of this compound may involve the modulation of ion channels. However, specific studies detailing its direct effects on the conductance or gating of specific ion channels or its interaction with neurotransmitter transporters are not yet available in the scientific literature.

In Vivo Preclinical Models (Non-Human Organisms)

The evaluation of this compound in living organisms has provided the most significant evidence of its biological effects to date.

Efficacy Evaluation in Relevant Animal Models for Specific Biological Effects

The primary preclinical efficacy of this compound has been demonstrated in animal models of seizures. It has shown activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard screening tests for potential anticonvulsant agents. Its analgesic effects have also been noted in various animal models of pain. Further research is required to explore its efficacy in models of other conditions, such as induced neurotoxicity, to ascertain any potential neuroprotective effects.

Investigation of Pharmacodynamic Markers in Preclinical Systems

The investigation of specific pharmacodynamic markers to track the physiological response to this compound in preclinical systems is an area that warrants more in-depth study. Identifying and measuring such markers would be crucial for understanding the compound's mechanism of action and for guiding further development.

Mechanistic Pathways and Molecular Targets of this compound

The current understanding of the molecular pathways affected by this compound is still developing.

Elucidation of Specific Receptor or Enzyme Modulation and Binding Affinity

Mechanistic Pathways and Molecular Targets of this compound

Investigation of Intracellular Signaling Pathways Affected by the Compound

Direct research into the intracellular signaling pathways modulated by this compound has not been extensively published. However, the broader class of methoxybenzamide derivatives has been identified as influencing key cellular signaling cascades, most notably the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development and its aberrant activation in adults is linked to various cancers.